molecular formula C14H22O2 B1417977 1-Ethoxy-4-(hexyloxy)benzene CAS No. 345968-40-3

1-Ethoxy-4-(hexyloxy)benzene

Cat. No. B1417977
M. Wt: 222.32 g/mol
InChI Key: MWIZWOMGGAKSLB-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(hexyloxy)benzene is a chemical compound with the molecular formula C14H22O2 . It belongs to the family of aromatic hydrocarbons .


Molecular Structure Analysis

The molecular structure of 1-Ethoxy-4-(hexyloxy)benzene consists of a benzene ring with ethoxy and hexyloxy substituents . The alkyl chain adopts a fully extended all-trans conformation .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethoxy-4-(hexyloxy)benzene are not detailed in the search results, benzene derivatives typically undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

1-Ethoxy-4-(hexyloxy)benzene has a molecular weight of 222.3 . It is likely to share similar physical and chemical properties with other aromatic hydrocarbons .

Scientific Research Applications

Electrosynthesis and Spectroscopic Characterization 1-Ethoxy-4-(hexyloxy)benzene has been used in the electrosynthesis of polymers, such as poly(2-methoxy-5-alkoxy paraphenylenes). These polymers, due to their solubility and conductive properties, have potential applications in electronics and materials science. The study by Moustafid et al. (1991) in "Polymer" discusses the electrosynthesis and characterization of these polymers, highlighting their linear polymeric structure and electrical conductivities (Moustafid et al., 1991).

Supramolecular Liquid-Crystalline Networks In the field of supramolecular chemistry, 1-Ethoxy-4-(hexyloxy)benzene plays a role in forming liquid-crystalline network structures. Kihara et al. (1996) in "Chemistry of Materials" have explored the self-assembly of multifunctional hydrogen-bond donor and acceptor molecules, including compounds related to 1-Ethoxy-4-(hexyloxy)benzene, to create these network structures (Kihara et al., 1996).

Photochemical and Electrochemical Z-E Isomerization 1-Ethoxy-4-(hexyloxy)benzene derivatives have been studied for their photochemical and electrochemical isomerization properties. Waskiewicz et al. (2008) in the "Journal of Electroanalytical Chemistry" conducted research on the isomerization of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene stereoisomers, which is related to 1-Ethoxy-4-(hexyloxy)benzene. This research has implications in organic electronics and photonics (Waskiewicz et al., 2008).

Catalytic Cyclocondensation and Encapsulation Yuhui Kou et al. (2010) in the "European Journal of Organic Chemistry" explored the catalytic cyclocondensation of compounds like 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, closely related to 1-Ethoxy-4-(hexyloxy)benzene. The research focused on the structural isomers of these compounds and their ability to encapsulate guest molecules, which is significant in the development of molecular sensors and encapsulation technologies (Kou et al., 2010).

properties

IUPAC Name

1-ethoxy-4-hexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-3-5-6-7-12-16-14-10-8-13(9-11-14)15-4-2/h8-11H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIZWOMGGAKSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659903
Record name 1-Ethoxy-4-(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-4-(hexyloxy)benzene

CAS RN

345968-40-3
Record name 1-Ethoxy-4-(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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